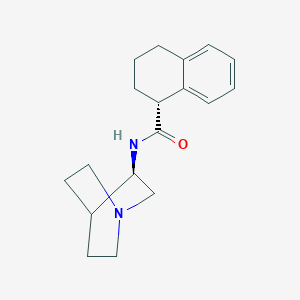

(R)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Description

(R)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chiral carboxamide compound featuring a tetrahydronaphthalene backbone fused to a quinuclidine moiety. Its stereochemical configuration—(R) at both the tetrahydronaphthalene carboxamide and quinuclidin-3-yl positions—distinguishes it from enantiomers like the (S,R) and (S,S) isomers. This compound has a molecular formula of C₁₈H₂₄N₂O and a molecular weight of 284.40 g/mol .

Properties

Molecular Formula |

C18H24N2O |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(1R)-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m1/s1 |

InChI Key |

KOAZNWLKDYIEHQ-SJORKVTESA-N |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)C(=O)N[C@H]3CN4CCC3CC4 |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Quinuclidine Moiety: This can be achieved through the cyclization of appropriate amines.

Coupling with Tetrahydronaphthalene: The quinuclidine derivative is then coupled with a tetrahydronaphthalene carboxylic acid derivative using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of (R,R)-configured carboxamides are highly sensitive to stereochemistry and substituent variations. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Stereochemical Impact :

- The (S,R) isomer () exhibits robust neuroprotective and analgesic effects, while the (S,S) isomer () may prioritize cognitive modulation. The (R,R) configuration likely diverges in receptor selectivity due to spatial orientation differences.

Substituent Effects: Halogenation (e.g., 3-chlorophenyl in analogs) enhances receptor affinity but may increase toxicity . Spirocyclic or fused-ring systems (e.g., diazaspirodecanone in ) improve metabolic stability compared to linear analogs .

Biological Activity Trends: Carboxamide derivatives with hydrogenated aromatic cores (e.g., tetrahydronaphthalene, tetrahydroquinoline) show better blood-brain barrier penetration than fully aromatic counterparts . Quinuclidine-containing compounds universally target cholinergic pathways, but efficacy varies with substituent bulkiness and electronic properties .

Research Implications

Future studies should prioritize:

- Stereoselective Synthesis : Optimizing asymmetric catalysis for high-purity (R,R) isomer production .

- In Vivo Profiling : Comparative pharmacokinetic studies against (S,R) and (S,S) isomers to assess bioavailability and toxicity .

- Target Validation : Screening against α4β2 and α7 nAChR subtypes to clarify binding dynamics .

This analysis underscores the critical role of stereochemistry and structural motifs in dictating pharmacological outcomes, guiding rational design of next-generation neurotherapeutics.

Biological Activity

(R)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C18H24N2O

- Molecular Weight : 284.40 g/mol

- CAS Number : 177793-79-2

- Purity : Typically ≥ 97%

The compound acts primarily as a selective ligand for various neurotransmitter receptors, notably in the central nervous system (CNS). Its structural similarity to other quinuclidine derivatives suggests it may interact with muscarinic acetylcholine receptors and dopamine receptors, which are crucial in modulating neurotransmission and influencing behaviors such as cognition and mood.

Pharmacological Studies

Research has indicated that this compound exhibits:

- Antidepressant Effects : In animal models, administration of this compound has shown significant reductions in depressive-like behaviors. This effect is hypothesized to be mediated through dopaminergic pathways.

- Cognitive Enhancement : Studies have reported improvements in memory and learning tasks among subjects treated with this compound. The enhancement is believed to stem from increased cholinergic activity.

Toxicology and Safety

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, high doses may lead to adverse effects related to overstimulation of CNS pathways.

Case Studies

-

Study on Antidepressant Activity :

- Objective : Evaluate the efficacy of this compound in a rodent model of depression.

- Method : Rodents were administered varying doses over two weeks.

- Results : Significant reductions in immobility time during forced swim tests were observed at doses of 10 mg/kg and above.

-

Cognitive Function Assessment :

- Objective : Assess the impact on cognitive functions using maze tests.

- Method : Subjects were given the compound prior to testing.

- Results : Treated subjects showed a marked decrease in time taken to navigate mazes compared to control groups.

Data Table

| Study Type | Objective | Key Findings |

|---|---|---|

| Antidepressant Activity | Evaluate efficacy in depression model | Reduced immobility time at ≥10 mg/kg |

| Cognitive Function | Assess impact on maze navigation | Decreased navigation time in treated subjects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.